molecular formula C11H24O2Si B3189618 Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 338430-79-8

Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B3189618
CAS No.: 338430-79-8
M. Wt: 216.39 g/mol
InChI Key: NLXIOZRBFNUITF-UHFFFAOYSA-N
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Description

Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: is a chemical compound with the molecular formula C11H24O2Si . It is a derivative of cyclopentanol, where a tert-butyldimethylsilyl group is attached to the oxygen atom. This compound is often used as an intermediate in organic synthesis, particularly for protecting the alcohol functionality during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • First Method

      Reactants: 1,3-cyclopentanediol (5 g, 49 mmol), imidazole (5 g, 74 mmol), tert-butyldimethylsilyl chloride (5.9 g, 39 mmol).

      Solvent: Dimethylformamide (20 mL).

      Procedure: The reactants are mixed and stirred for 3 hours at room temperature. The reaction mixture is then poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated.

  • Second Method

      Reactants: 1,3-cyclopentanediol (9.62 g, 0.094 mol), sodium hydride (3.77 g, 0.094 mol, 60% in mineral oil).

      Solvent: Tetrahydrofuran (100 mL).

      Procedure: Sodium hydride is added to a solution of 1,3-cyclopentanediol in tetrahydrofuran.

Chemical Reactions Analysis

Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.

    Reduction: Reduction reactions can convert the compound back to its alcohol form using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride, which removes the silyl protecting group.

Scientific Research Applications

Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: is widely used in scientific research, including:

    Chemistry: As a protecting group for alcohols in organic synthesis, it helps in multi-step synthesis processes by preventing unwanted reactions at the alcohol site.

    Biology: Used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.

    Medicine: In the development of pharmaceuticals, it aids in the synthesis of complex drug molecules.

    Industry: Employed in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The primary mechanism of action for Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its role as a protecting group. The tert-butyldimethylsilyl group protects the alcohol functionality during chemical reactions, preventing it from reacting with other reagents. This protection is crucial in multi-step synthesis processes, ensuring that the desired reactions occur at specific sites on the molecule.

Comparison with Similar Compounds

Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: can be compared with other silyl-protected alcohols, such as:

    Trimethylsilyl-protected alcohols: These compounds use a trimethylsilyl group for protection, which is less bulky compared to the tert-butyldimethylsilyl group.

    Triisopropylsilyl-protected alcohols: These compounds use a triisopropylsilyl group, which provides even greater steric protection than the tert-butyldimethylsilyl group.

    Methoxymethyl-protected alcohols: These compounds use a methoxymethyl group for protection, which is more easily removed under acidic conditions.

The uniqueness of Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- lies in its balance between steric protection and ease of removal, making it a versatile protecting group in organic synthesis.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h9-10,12H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXIOZRBFNUITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1,3-cyclopentanediol (5 g, 49 mmol) and imidazole (5 g, 74 mmol) in DMF (20 mL) added tert-butyldimethylsilyl chloride (5.9 g, 39 mmol). The reaction stirred for 3 h at room temperature and was then poured into water and extracted with diethyl ether. The organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated. The residue was purified by column chromatography (10% diethyl ether:hexanes) to afford 3.5 g (33%) of the title compound. 1H NMR (300 MHz, CDCl3) δ 4.3-4.5 (m, 2H), 1.9-2.15 (m, 2H), 1.65-1.8 (m, 2H), 1.4-1.6 (m, 2H), 1.32-1.41 (m, 1H), 0.86 (s, 9H), 0.05 (s, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
33%

Synthesis routes and methods II

Procedure details

Sodium Hydride (3.77 g, 0.094 mol, 60% in mineral oil) was added to a solution of 1,3-cyclopentanediol (9.62 g, 0.094 mol) in 100 mL of THF. A slight generation of gas was observed. After stirring at room temperature for 1 h, tert-butyldimethylsilyl chloride (14.2 g, 0.094 mol) was added and the mixture was stirred at room temperature over night. The reaction mixture was diluted with 500 mL of ethylacetate and washed with 125 mL of 10% K2CO3, brine, and dried over Na2SO4. The solution was concentrated and dried in vacuo to give 20.3 g of crude product as a colorless oil. Further purification over SiO2 using a gradient elution 5% EtOAc/hexanes to 10% EtOAc/hexanes provided the desired compound as a colorless oil (7.1 g, 35% yield).
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
9.62 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
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